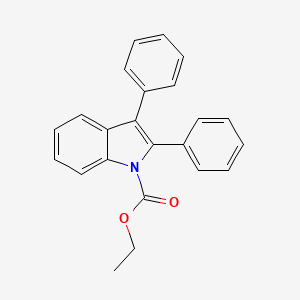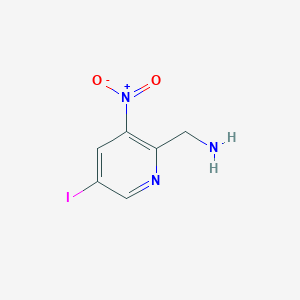
Acetyl-phenylalanyl trifluoromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-phenylalanyl trifluoromethyl ketone is a synthetic organic compound with the chemical formula C12H12F3NO2 It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetyl-phenylalanyl trifluoromethyl ketone typically involves the introduction of the trifluoromethyl group into the ketone structure. One common method is the reaction of phenylalanine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trifluoromethyl ketone moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-phenylalanyl trifluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Acetyl-phenylalanyl trifluoromethyl ketone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of fluorinated compounds and other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and pathways.
Mecanismo De Acción
The mechanism of action of acetyl-phenylalanyl trifluoromethyl ketone involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone
- N-acetyl-L-phenylalanyl trifluoromethyl ketone
Uniqueness
Acetyl-phenylalanyl trifluoromethyl ketone is unique due to its specific structural features, including the trifluoromethyl group and the phenylalanine-derived moiety. These features confer distinct chemical and biological properties, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C13H12F3NO3 |
|---|---|
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]acetamide |
InChI |
InChI=1S/C13H12F3NO3/c1-8(18)17-10(7-9-5-3-2-4-6-9)11(19)12(20)13(14,15)16/h2-6,10H,7H2,1H3,(H,17,18)/t10-/m0/s1 |
Clave InChI |
QYINCHZWONOSQX-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


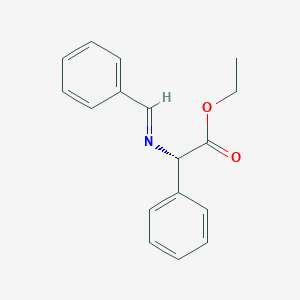
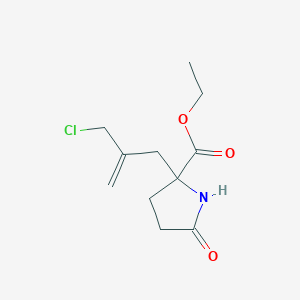

![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)
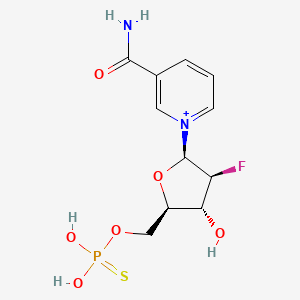
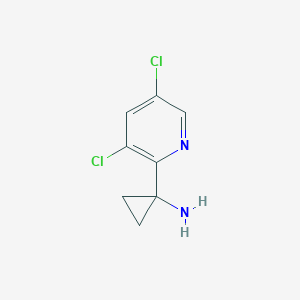
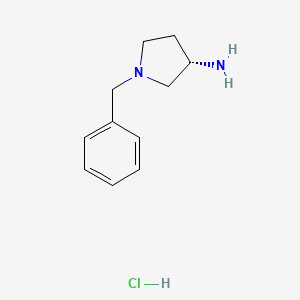

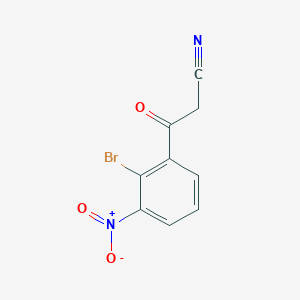
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)

